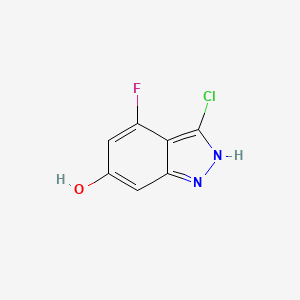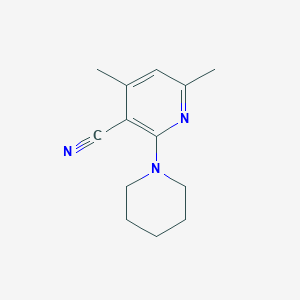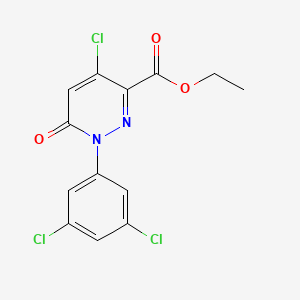![molecular formula C17H24N2OS B2935350 N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethylphenyl)sulfanyl]propanamide CAS No. 1117788-40-5](/img/structure/B2935350.png)
N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethylphenyl)sulfanyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethylphenyl)sulfanyl]propanamide, also known as CP-47,497, is a synthetic cannabinoid that is structurally similar to delta-9-tetrahydrocannabinol (THC), the active ingredient in marijuana. CP-47,497 is a potent agonist of the cannabinoid receptor CB1 and has been used extensively in scientific research to investigate the pharmacology and physiology of the endocannabinoid system.
Mechanism of Action
N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethylphenyl)sulfanyl]propanamide is a potent agonist of the cannabinoid receptor CB1. It binds to the receptor and activates it, leading to a cascade of cellular events that ultimately result in the physiological effects of cannabinoids. CB1 receptors are primarily found in the central nervous system and are involved in the regulation of various physiological processes, including pain perception, appetite, and memory.
Biochemical and Physiological Effects:
N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethylphenyl)sulfanyl]propanamide has been shown to have a range of physiological effects, including analgesic, anti-inflammatory, and antiemetic properties. It has also been shown to have effects on appetite and memory. N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethylphenyl)sulfanyl]propanamide has been used to investigate the role of the endocannabinoid system in various disease states, including chronic pain, cancer, and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethylphenyl)sulfanyl]propanamide in scientific research is its potency and selectivity for CB1 receptors. This allows researchers to investigate the effects of cannabinoids on specific physiological processes without the confounding effects of non-specific activation of other receptors. However, one limitation of using N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethylphenyl)sulfanyl]propanamide is its synthetic nature, which may limit its relevance to natural cannabinoids found in the body.
Future Directions
There are many future directions for research involving N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethylphenyl)sulfanyl]propanamide and the endocannabinoid system. One area of interest is the development of novel cannabinoid-based therapies for various disease states, including chronic pain, cancer, and neurodegenerative disorders. Another area of interest is the investigation of the role of the endocannabinoid system in psychiatric disorders, such as anxiety and depression. Additionally, there is ongoing research into the development of new synthetic cannabinoids with improved potency, selectivity, and safety profiles.
Synthesis Methods
N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethylphenyl)sulfanyl]propanamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3,4-dimethylbenzyl chloride with 2-mercapto-N-(1-cyano-1,2-dimethylpropyl)propanamide to form the intermediate 2-[(3,4-dimethylphenyl)sulfanyl]propanamide. This intermediate is then reacted with 1,1'-carbonyldiimidazole to form N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethylphenyl)sulfanyl]propanamide.
Scientific Research Applications
N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethylphenyl)sulfanyl]propanamide has been used extensively in scientific research to investigate the pharmacology and physiology of the endocannabinoid system. It has been used to study the effects of cannabinoids on various physiological processes, including pain perception, appetite, and memory. N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethylphenyl)sulfanyl]propanamide has also been used to investigate the mechanisms of action of cannabinoids and their interactions with other neurotransmitter systems.
properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(3,4-dimethylphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2OS/c1-11(2)17(6,10-18)19-16(20)14(5)21-15-8-7-12(3)13(4)9-15/h7-9,11,14H,1-6H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKRIKGTLDVNPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC(C)C(=O)NC(C)(C#N)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

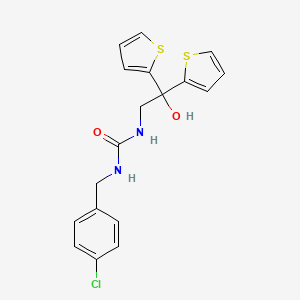
![5-Chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol](/img/structure/B2935271.png)
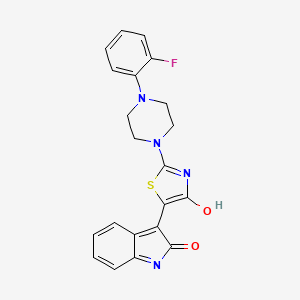

![3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2935274.png)
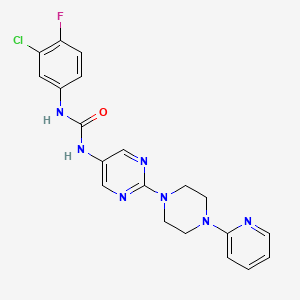
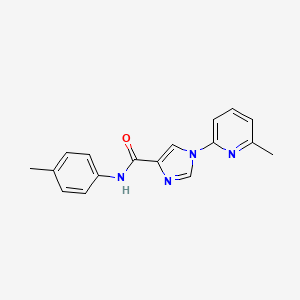
![9,9-Difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid;hydrochloride](/img/structure/B2935279.png)
![5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine](/img/structure/B2935280.png)
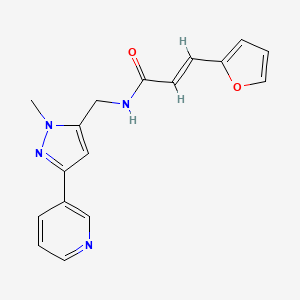
![N-tert-butyl-4-{[(E)-2-phenylethenesulfonamido]methyl}piperidine-1-carboxamide](/img/structure/B2935284.png)
